physicochemical properties of 1-(Fluoromethyl)pyrazole
physicochemical properties of 1-(Fluoromethyl)pyrazole
The Physicochemical Profile of 1-(Fluoromethyl)pyrazole: A Technical Guide for Drug Development
Executive Summary & Chemical Identity
In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 1-(Fluoromethyl)pyrazole (CAS: 117598-42-2) is a highly specialized heterocyclic building block that serves as a bioisostere for N-methylpyrazoles. By substituting a single hydrogen atom on the N-methyl group with a highly electronegative fluorine atom, drug development professionals can profoundly alter the molecule's basicity, lipophilicity, and metabolic stability without introducing significant steric bulk[1].
This technical guide dissects the , explains the mechanistic causality behind its behavior, and provides field-proven protocols for its synthesis and analytical validation.
Physicochemical Properties: The Fluorine Effect
The physicochemical shifts observed when transitioning from a standard N-methylpyrazole to an N-fluoromethylpyrazole are driven by the unique electronic properties of the C-F bond. Fluorine is the most electronegative element (3.98 on the Pauling scale), and its introduction creates a strong electron-withdrawing inductive effect (-I effect) through the adjacent sigma bonds[2].
Quantitative Physicochemical Profile
Note: Values for LogP and pKa are calculated estimates based on the established inductive shifts of the fluoromethyl group relative to the pyrazole core.
| Property | Value / Estimate | Causality & Structural Rationale |
| CAS Number | 117598-42-2 | Unique chemical registry identifier. |
| Molecular Formula | C4H5FN2 | N1-substituted pyrazole ring. |
| Molecular Weight | 100.10 g/mol | Minimal steric increase compared to the N-methyl analog (82.10 g/mol ). |
| LogP (Lipophilicity) | ~1.2 | Fluorine's tight electron cloud reduces polarizability and hydrogen-bond acceptor capacity, driving the molecule into lipid phases and increasing LogP[1]. |
| pKa (Conjugate Acid) | < 1.0 | The strong -I effect of the fluorine atom pulls electron density away from the pyrazole nitrogens, severely destabilizing the protonated state and lowering basicity[2]. |
| TPSA | 17.8 Ų | Topological Polar Surface Area remains low, predicting excellent membrane permeability and potential blood-brain barrier (BBB) penetration. |
Application in Lead Optimization
The integration of the 1-(fluoromethyl)pyrazole motif is frequently utilized to rescue drug candidates suffering from poor metabolic stability or off-target toxicity. The C-F bond possesses a bond dissociation energy of approximately 105 kcal/mol, making it significantly stronger than a standard C-H bond (~98 kcal/mol)[3]. This fortifies the N-alkyl position against cytochrome P450-mediated oxidative N-dealkylation.
Recently, this motif has been successfully deployed in the synthesis of complex quinoline derivatives acting as modulators of the Mas-related G-protein coupled receptor X2 (MRGPRX2), highlighting its utility in developing novel therapeutics for dermatological and inflammatory disorders[4].
Pharmacological impacts of integrating the 1-(fluoromethyl)pyrazole motif.
Synthetic Methodology & Workflows
The synthesis of 1-(fluoromethyl)pyrazole relies on the direct electrophilic N-fluoromethylation of the pyrazole core. Fluoroiodomethane ( ICH2F ) is the preferred reagent due to the excellent leaving group ability of iodine, which facilitates a smooth SN2 substitution[5].
Step-by-step synthetic workflow for 1-(Fluoromethyl)pyrazole.
Experimental Protocol: N-Fluoromethylation of Pyrazole
Causality & Design: Potassium carbonate ( K2CO3 ) is selected as a mild base to deprotonate the weakly acidic pyrazole N-H (pKa ~14.5) without inducing unwanted side reactions. N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent; it effectively solvates the potassium cation, leaving the pyrazolide anion highly nucleophilic and exposed for the subsequent SN2 attack[5].
Step-by-Step Procedure:
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Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Add 10.0 mmol of pyrazole to the flask.
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Solvation & Deprotonation: Dissolve the pyrazole in 20 mL of anhydrous DMF. Add 15.0 mmol (1.5 equivalents) of finely powdered, anhydrous K2CO3 . Stir the suspension at room temperature for 30 minutes to ensure complete formation of the pyrazolide anion.
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Alkylation: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise, add 12.0 mmol (1.2 equivalents) of fluoroiodomethane ( ICH2F ). Caution: ICH2F is a volatile alkylating agent; handle strictly inside a fume hood.
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Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor the consumption of the starting material via LC-MS or TLC (using a 1:1 Hexane:Ethyl Acetate eluent system).
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Workup: Quench the reaction by adding 50 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF.
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Purification: Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield pure 1-(fluoromethyl)pyrazole.
Physicochemical Validation Protocols
To validate the predicted shifts in lipophilicity caused by the fluoromethyl group, a self-validating Shake-Flask HPLC assay must be employed.
Experimental Protocol: LogP Determination (Shake-Flask / HPLC)
Causality & Design: The shake-flask method directly measures the thermodynamic partition coefficient between n-octanol and water, accurately mimicking lipid/aqueous partitioning in biological systems. Coupling this with HPLC quantification ensures high sensitivity and prevents the miscalculation of impurities as partitioned product.
Step-by-Step Procedure:
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Phase Saturation: Vigorously stir equal volumes of HPLC-grade n-octanol and phosphate-buffered saline (PBS, pH 7.4) for 24 hours to ensure mutual saturation of the phases.
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Sample Preparation: Dissolve exactly 1.0 mg of 1-(fluoromethyl)pyrazole in 1.0 mL of the pre-saturated n-octanol.
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Partitioning: Add 1.0 mL of the pre-saturated PBS to the octanol solution in a tightly sealed glass vial.
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Equilibration: Agitate the vial on a mechanical shaker at 25 °C for 60 minutes. Following agitation, centrifuge the vial at 3000 rpm for 15 minutes to guarantee complete phase separation without micro-emulsions.
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Quantification: Carefully extract aliquots from both the octanol and aqueous layers using a micro-syringe. Analyze both phases via Reverse-Phase HPLC (C18 column, UV detection at 254 nm).
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Calculation: Calculate LogP using the formula: LogP=log10(AUCaqueousAUCoctanol) , where AUC is the Area Under the Curve from the HPLC chromatogram.
References
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Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330 (2008). Available at:[Link]
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Furuya, T., Kuttruff, C. A., & Ritter, T. "Carbon-fluorine bond formation." Current Opinion in Drug Discovery & Development, 11(6), 803-819 (2008). Available at:[Link]
- WIPO Patent WO2023192901A9. "Quinoline derivatives as modulators of mas-related g-protein receptor x2 and related products." Google Patents (2023).
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MDPI. "Monofluoromethylation of N-Heterocyclic Compounds." Molecules, 29(1) (2023). Available at:[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. dovepress.com [dovepress.com]
- 4. WO2023192901A9 - Quinoline derivatives as modulators of mas-related g-protein receptor x2 and related products - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
